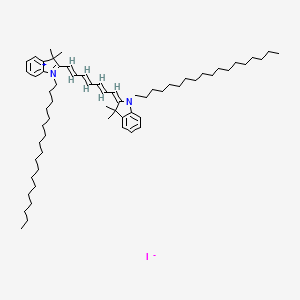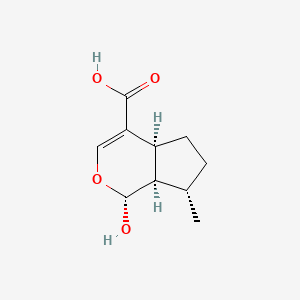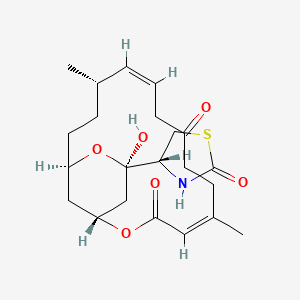
Latrunculone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latrunculone B is a macrolide. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
1. Ocular Research
Latrunculin B (Lat-B) has been studied for its potential in treating glaucoma by pharmacologically disorganizing the actin cytoskeleton in the trabecular meshwork, which may increase outflow facility and lower intraocular pressure (IOP) in monkey eyes (Peterson et al., 2000). The effects of Lat-B on IOP, aqueous humor flow, corneal endothelium, and corneal thickness in monkeys suggest its potential as an antiglaucoma strategy, although its impact on corneal endothelium and ciliary epithelium may pose safety concerns (Peterson et al., 2000). Additionally, Lat-B's role in altering trabecular meshwork and corneal endothelial morphology has been examined in monkeys, with findings indicating that the expansion of the juxtacanalicular space may account for the decrease in outflow resistance induced by latrunculins (Sabanay et al., 2006).
2. Plant Biology
Latrunculin B has been utilized in plant biology research to probe F-actin-dependent growth and development-related processes. Studies have shown that F-actin is essential for plant cell elongation, and exposure to Lat-B during germination results in stunted seedlings due to the absence of cell elongation (Baluška et al., 2001).
3. Cellular and Molecular Biology
Latrunculin B has been used extensively in cellular and molecular biology to understand the role of the actin cytoskeleton. It is known to bind to actin monomers, thereby preventing them from repolymerizing into filaments, a process that is crucial for many cellular functions. For example, latrunculin has been shown to alter the actin-monomer subunit interface to prevent polymerization, providing insights into its mechanism of action within cells (Morton et al., 2000).
4. Antimicrobial and Anticancer Research
Latrunculins, including Latrunculin B, have demonstrated potent antimicrobial activity against a variety of pathogens such as Candida albicans, Saccharomyces cerevisiae, Staphylococcus aureus, and Bacillus cereus. Furthermore, certain modifications of Latrunculin B have shown promising antiangiogenic and antimigratory activities, suggesting their potential as leads in the development of anticancer and antimicrobial agents (El Sayed et al., 2006).
Eigenschaften
Produktname |
Latrunculone B |
|---|---|
Molekularformel |
C22H31NO6S |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(1R,4Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-diene-3,8-dione |
InChI |
InChI=1S/C22H31NO6S/c1-14-4-3-5-16(24)8-6-15(2)10-20(25)28-18-11-17(9-7-14)29-22(27,12-18)19-13-30-21(26)23-19/h3-4,10,14,17-19,27H,5-9,11-13H2,1-2H3,(H,23,26)/b4-3-,15-10-/t14-,17-,18-,19+,22-/m1/s1 |
InChI-Schlüssel |
GCLFJDBFHQMHMU-PPLVVCHYSA-N |
Isomerische SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(=O)C/C=C1)/C |
Kanonische SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(=O)CC=C1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
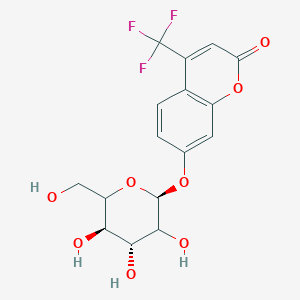
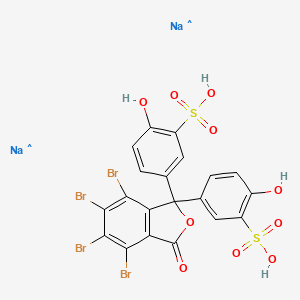
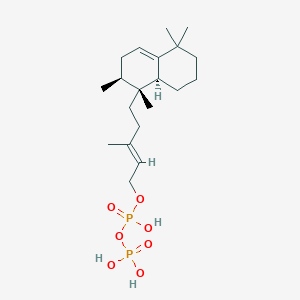
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
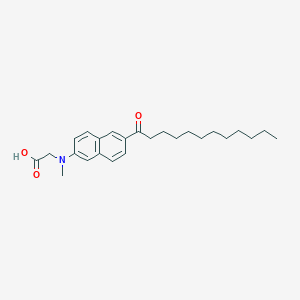
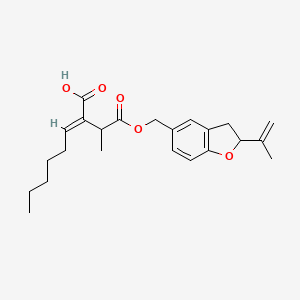
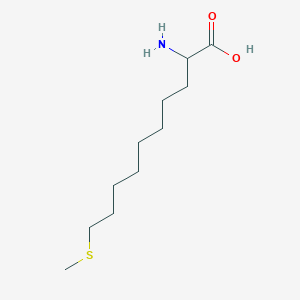
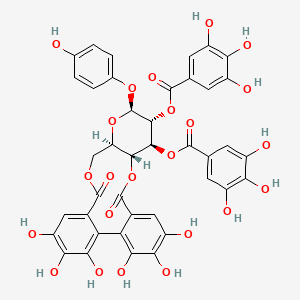
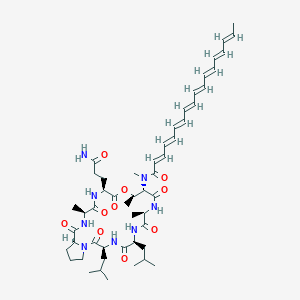
](/img/structure/B1263058.png)
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
